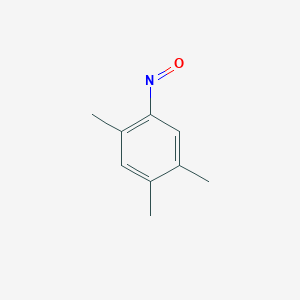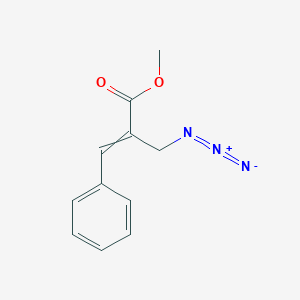
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves several steps. One common method includes the hydrolysis of benzazocine-2-carbonitrile to the corresponding carboxylic acid, which is then converted into its ethyl and methyl esters. These esters can be further reduced to form 2-aminomethyl-3-benzazocine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as hydrolysis, esterification, and reduction reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can produce different derivatives, such as 2-aminomethyl-3-benzazocine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for hydrolysis, ethanol for esterification, and sodium cyanohydridoborate for reduction .
Major Products
The major products formed from these reactions include various esters and amines, such as ethyl and methyl esters, and 2-aminomethyl-3-benzazocine .
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies.
Industry: Used in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. The compound’s chemical reactivity is attributed to its benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
γ-Eudesmol: A compound with similar structural features but different functional groups.
Azulene derivatives: Compounds like 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene share some structural similarities.
Uniqueness
5,6-Dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine is unique due to its specific arrangement of methyl groups and the presence of the methano bridge, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
138662-91-6 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1,12-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C14H19N/c1-10-9-15-12-7-11-5-3-4-6-13(11)14(10,2)8-12/h3-6,10,12,15H,7-9H2,1-2H3 |
Clave InChI |
NKNNIFDADAILQD-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2CC3=CC=CC=C3C1(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)







methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

